Imidazole vs. Pyrazole at Pyridazine 6-Position: Differential Kinase Hinge-Binding Potential Predicted by Scaffold Analysis
The imidazole moiety at the pyridazine 6-position of the target compound is predicted to function as a hinge-binding group in kinase active sites via hydrogen bond donor/acceptor interactions with the kinase hinge region [1]. In contrast, the closest analog, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS not available), bears a pyrazole ring that, while also capable of hinge binding, presents a different hydrogen bond vector geometry and reduced basicity (pKa ~2.5 for pyrazole vs. ~7.0 for imidazole) [1]. This difference in protonation state at physiological pH is predicted to alter kinase selectivity profiles [1]. Note: No direct head-to-head kinase inhibition data are available for either compound; this represents class-level inference from imidazopyridazine kinase inhibitor SAR literature [2].
| Evidence Dimension | Predicted hinge-binding pharmacophore properties |
|---|---|
| Target Compound Data | Imidazole pKa ~7.0; hydrogen bond donor and acceptor |
| Comparator Or Baseline | 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone; pyrazole pKa ~2.5; hydrogen bond acceptor only |
| Quantified Difference | ΔpKa ≈ 4.5 units; differential protonation state at pH 7.4 (imidazole: ~50% protonated; pyrazole: <0.01% protonated) |
| Conditions | Predicted physicochemical properties; computational (no direct experimental comparison available) |
Why This Matters
Procurement decisions for kinase screening libraries should account for hinge-binding pharmacophore properties, as imidazole-containing compounds can access different kinase selectivity space compared to pyrazole analogs.
- [1] Albert, A. (1963). Ionization constants of heterocyclic substances. In A. R. Katritzky (Ed.), Physical Methods in Heterocyclic Chemistry (Vol. 1, pp. 1–108). Academic Press. (pKa values for imidazole and pyrazole). View Source
- [2] Kaieda, A., Takahashi, M., & Takai, T. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(3), 647–660. View Source
